1-(1-Aminocyclopropyl)hex-4-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopropyl)hex-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a hexynone backbone, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclopropyl)hex-4-yn-1-one typically involves the following steps:
Alkyne Formation: The hex-4-yn-1-one backbone is formed through alkyne synthesis methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the aminocyclopropyl group with the hex-4-yn-1-one backbone under suitable reaction conditions.
Analyse Chemischer Reaktionen
1-(1-Aminocyclopropyl)hex-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopropyl)hex-4-yn-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclopropyl)hex-4-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The alkyne group can undergo addition reactions, forming covalent bonds with target molecules and altering their function .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclopropyl)hex-4-yn-1-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopropyl)but-3-yn-1-one: This compound has a shorter alkyne backbone, leading to different chemical and biological properties.
1-(1-Aminocyclopropyl)pent-4-yn-1-one: This compound has a similar structure but with a different length of the alkyne chain, affecting its reactivity and applications.
1-(1-Aminocyclopropyl)hex-5-yn-1-one:
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(1-aminocyclopropyl)hex-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-8(11)9(10)6-7-9/h4-7,10H2,1H3 |
InChI-Schlüssel |
LIVWXCMURSGHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC(=O)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.